[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether
Description
Chemical Structure and Properties:
The compound [6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether (CAS: 338960-71-7) is a pyrimidine derivative featuring a 4-chlorophenylthio group at position 6, a methylsulfanyl group at position 2, and a methyl ether at the 4-pyrimidinyl position. Its molecular formula is C₁₈H₁₅ClN₂OS, with a molecular weight of 342.8 g/mol . The compound has been discontinued by suppliers like Biosynth, limiting its commercial availability for research .
Key structural features include:
- Methylsulfanyl group (SMe): Enhances lipophilicity and may influence redox properties.
- Methyl ether (OMe): Provides electron-donating effects, modulating electronic density on the pyrimidine ring.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-17-8-10-7-12(16-13(15-10)18-2)19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKCVPGDXBMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SC)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The table below compares the target compound with analogs differing in substituents, electronic effects, and functional groups:
Key Structural and Functional Differences
Electronic Effects :
- Target Compound : The methyl ether (OMe) at position 4 donates electrons, increasing electron density on the pyrimidine ring, while the methylsulfanyl (SMe) at position 2 provides moderate electron-withdrawing effects.
- Sulfonyl Analogs : Compounds like 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine () feature a sulfonyl group (SO₂Me), which is strongly electron-withdrawing. This may enhance stability against oxidative metabolism but reduce nucleophilic reactivity .
Lipophilicity and Solubility :
- The target compound’s methyl ether and methylsulfanyl groups contribute to moderate lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
- Ethyl Ester Derivatives (e.g., ): The ethyl ester group introduces polarity, improving aqueous solubility. This modification is advantageous for drug formulation but may reduce blood-brain barrier penetration .
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